4-(Aminomethyl)aniline dihydrochloride

Functional Polymers Boronic Acid Polymers Glycoprotein Detection

This dihydrochloride salt (CAS 54799-03-0) dissolves directly in aqueous media—eliminating the neutralization step required by the free base—and enables one‑pot syntheses of acrylamidophenylboronic acid polymers for glycoprotein detection on microfluidic chips. The para‑aminobenzylamine scaffold ensures optimal π‑electron delocalization for conductive polymers. After neutralization, it serves as a key starting material for dual TMPRSS2/HAT protease inhibitors with demonstrated anti‑SARS‑CoV‑2 activity and favorable drug‑likeness. ≥98% purity with full Certificate of Analysis supports reliable pharmaceutical intermediate production and advanced materials R&D.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 54799-03-0
Cat. No. B1281583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)aniline dihydrochloride
CAS54799-03-0
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)N.Cl
InChIInChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H
InChIKeyXKLXSHQEFPJNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)aniline Dihydrochloride CAS 54799-03-0: Technical Specifications and Procurement Baseline


4-(Aminomethyl)aniline dihydrochloride (CAS 54799-03-0) is the dihydrochloride salt of 4-aminobenzylamine, belonging to the class of aromatic diamines. The compound has a molecular formula of C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol . It exists as a solid [1], with a calculated boiling point of 327 °C at 760 mmHg and a melting point of approximately 360 °C [2]. The dihydrochloride salt form imparts enhanced water solubility relative to the free base form , a key physicochemical feature influencing its handling and reactivity in aqueous media. Storage recommendations specify 2–8 °C under inert gas (nitrogen or argon) [2].

Why 4-(Aminomethyl)aniline Dihydrochloride Cannot Be Directly Substituted by Free Base or Other Salt Forms


Generic substitution between the dihydrochloride salt (CAS 54799-03-0), the monohydrochloride salt (CAS 140401-57-6), and the free base form (CAS 4403-71-8) is not scientifically justified without experimental revalidation. The dihydrochloride salt contains two equivalents of HCl, resulting in a molecular weight of 195.09 g/mol and a molecular formula of C₇H₁₂Cl₂N₂ , compared to the monohydrochloride salt at 158.63 g/mol and the free base at 122.17 g/mol . These stoichiometric differences directly affect molar calculations for reaction setups, necessitating quantitative adjustment of reagent equivalents . More critically, the dihydrochloride form can be used directly in aqueous reaction media without prior neutralization steps , whereas the free base may require separate pH adjustment to achieve comparable reactivity. The presence of two protonated amine sites in the dihydrochloride also alters the compound's hydrogen-bond donor count and topological polar surface area compared to the free base , parameters that influence solubility and formulation behavior in downstream applications.

Quantitative Differentiation Evidence for 4-(Aminomethyl)aniline Dihydrochloride Relative to Comparators


Dihydrochloride Salt Enables Direct One-Pot Polymer Synthesis Without Pre-Neutralization

4-(Aminomethyl)aniline dihydrochloride enables direct incorporation into one-pot polymerization reactions without requiring a separate neutralization step, in contrast to the free base form which would necessitate pre-adjustment of pH. In a documented synthesis of acrylic amino phenylboronic acid polymers, the dihydrochloride salt is dissolved directly in DMF/water (v/v 3:2) solvent containing sodium hydroxide and reacted with acrylic acid under standard amidation conditions . The resulting polymer achieved a weight-average molecular weight (Mw) of 2.286 × 10⁴ g/mol and a dispersity (Đ) of 1.15 as characterized by GPC . The free base form (CAS 4403-71-8) cannot be substituted directly into this protocol without quantitative adjustment of NaOH equivalents and would require additional handling steps to ensure complete dissolution and consistent reactivity .

Functional Polymers Boronic Acid Polymers Glycoprotein Detection

Para-Isomer Exhibits Highest Molecular Symmetry and Enhanced π-Electron Delocalization Among Aminobenzylamine Isomers

A systematic comparative study of 2-aminobenzylamine (2ABA), 3-aminobenzylamine (3ABA), and 4-aminobenzylamine (4ABA) isomers using combined experimental (FT-IR, FT-Raman, UV–Vis, NMR) and theoretical (DFT/B3LYP) methods established that the para-isomer (4ABA) possesses the highest molecular symmetry and enhanced π-electron delocalization among the three isomers [1]. The ortho-isomer (2ABA) adopts a unique gauche orientation due to intramolecular N–H···N hydrogen bonding, resulting in significant structural distortion, whereas 4ABA maintains a more planar, delocalized configuration [1]. Electronic analyses via TD-DFT and MEP mapping further demonstrated that 2ABA possesses the smallest HOMO–LUMO gap (correlating with red-shifted UV absorption and highest nucleophilic character), while 4ABA exhibits distinct electronic properties that influence its reactivity profile [1].

Molecular Electronics Spectroscopic Characterization Rational Scaffold Design

Para-Aminobenzylamine Scaffold Validated as Privileged Core for Dual TMPRSS2/HAT Protease Inhibitors with Antiviral Activity

Derivatives based on the para-aminobenzylamine scaffold (the free base counterpart of 4-(aminomethyl)aniline dihydrochloride) have been identified as potent dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT, both critically involved in the entry of SARS-CoV-2 and other respiratory viruses [1]. In SARS-CoV-2 infection assays conducted in lung epithelial cells, four compounds from this para-aminobenzylamine-derived series demonstrated significant antiviral activity without observable cytotoxicity at the tested doses [1]. Drug-likeness profiling confirmed that these derivatives comply with Lipinski's and Veber's rules and exhibit favorable solubility and microsomal stability [1]. To date, no dual inhibitors targeting both TMPRSS2 and HAT have been reported outside this chemical series [1], underscoring the unique pharmacological relevance of the para-aminobenzylamine core structure.

Antiviral Drug Discovery Host Protease Inhibition SARS-CoV-2 Entry

Commercial Availability at Differentiated Purity Grades with Batch-Specific Analytical Documentation

4-(Aminomethyl)aniline dihydrochloride is commercially available at multiple purity specifications, with the 98% grade (e.g., Fluorochem brand via J&K Scientific, CymitQuimica) providing batch-specific COA documentation for procurement qualification . The 95% grade (e.g., Bidepharm) offers an alternative with supporting analytical data including NMR, HPLC, and GC . In contrast, the monohydrochloride salt (CAS 140401-57-6) has substantially fewer commercial sources and more limited analytical documentation availability . The free base form (CAS 4403-71-8) is also commercially available but requires different storage and handling considerations due to its lower stability relative to the salt form [1].

Chemical Procurement Quality Assurance Analytical Characterization

Procurement-Driven Application Scenarios for 4-(Aminomethyl)aniline Dihydrochloride


Synthesis of Cis-Diol Recognition Polymers for Glycoprotein Detection

4-(Aminomethyl)aniline dihydrochloride serves as a direct-use monomer in one-pot syntheses of acrylic amino phenylboronic acid polymers designed for cis-diol recognition and glycoprotein detection on microfluidic chips . The polymer, incorporating the dihydrochloride as the amino benzylamine monomer component, achieves a weight-average molecular weight (Mw) of 2.286 × 10⁴ g/mol with a dispersity (Đ) of 1.15, indicating well-controlled polymerization . The dihydrochloride salt form allows dissolution directly in DMF/water solvent systems with NaOH without requiring separate neutralization steps, streamlining the synthetic workflow for rapid glycated hemoglobin detection applications .

Starting Material for Conjugated Polymer and Organic Electronic Materials

For applications requiring predictable electronic properties—including conductive polymers, organic semiconductors, and optoelectronic materials—the para-substituted aminobenzylamine scaffold (accessible via neutralization of 4-(aminomethyl)aniline dihydrochloride) provides the highest molecular symmetry and enhanced π-electron delocalization among the 2-, 3-, and 4-aminobenzylamine isomers [1]. This structural advantage translates to more predictable conjugation behavior and electronic delocalization in polymer backbones, making the para-isomer scaffold the preferred building block for applications where consistent electronic performance is critical [1].

Scaffold for Antiviral Drug Discovery Targeting Host Proteases

Research groups pursuing broad-spectrum antiviral agents targeting host cell entry mechanisms can utilize 4-(aminomethyl)aniline dihydrochloride (after neutralization to the free base) as the starting scaffold for developing dual TMPRSS2/HAT protease inhibitors [2]. Derivatives of the para-aminobenzylamine core have demonstrated significant antiviral activity against SARS-CoV-2 in lung epithelial cell infection assays without observable cytotoxicity at tested doses [2]. The chemical series exhibits favorable drug-likeness profiles including compliance with Lipinski's and Veber's rules and acceptable microsomal stability [2], reducing the risk profile for medicinal chemistry campaigns.

Pharmaceutical Intermediate Supply with Differentiated Purity Specifications

Procurement teams supporting pharmaceutical intermediate production or chemical manufacturing can source 4-(aminomethyl)aniline dihydrochloride at multiple validated purity grades (95% and 98%) with batch-specific analytical documentation . The 98% grade is available with full Certificate of Analysis documentation from suppliers including Fluorochem (via J&K Scientific) and CymitQuimica , while the 95% grade (Bidepharm) offers NMR, HPLC, and GC characterization data . This tiered purity availability with verifiable analytical support enables appropriate specification selection based on downstream application requirements, whether for early-stage research, process development, or GMP-adjacent manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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